molecular formula C20H19N3O8 B4007228 2-(3-nitrophenyl)-2-oxoethyl N-(4-methoxybenzoyl)glycylglycinate

2-(3-nitrophenyl)-2-oxoethyl N-(4-methoxybenzoyl)glycylglycinate

Cat. No. B4007228
M. Wt: 429.4 g/mol
InChI Key: PUTDUDUXLLNIRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-(3-nitrophenyl)-2-oxoethyl N-(4-methoxybenzoyl)glycylglycinate" often involves multi-step chemical reactions. For example, a related compound, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, was synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid using potassium or sodium carbonate in DMF medium at room temperature (Chidan Kumar et al., 2014). This process highlights the complexity and precision required in synthesizing nitrophenyl oxoethyl compounds.

Molecular Structure Analysis

The molecular structure and spectroscopic analysis of compounds containing nitrophenyl and methoxybenzoyl groups have been extensively studied. For instance, spectroscopic techniques like FT-IR, 1H NMR, and mass spectrometry were employed to confirm the molecular structure of a novel curcumin ester with related functional groups (Srivastava et al., 2017). These techniques are crucial for understanding the arrangement of atoms within the molecule and predicting its chemical behavior.

Chemical Reactions and Properties

Chemical reactions involving compounds like "2-(3-nitrophenyl)-2-oxoethyl N-(4-methoxybenzoyl)glycylglycinate" often showcase the reactivity of nitro and ester groups. For example, nitrosation reactions have been used to transform related molecules, demonstrating the chemical reactivity of these compounds under various conditions (Kmetič & Stanovnik, 1997).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and thermal stability, of nitrophenyl oxoethyl compounds are influenced by their molecular structure. The presence of nitro groups, for instance, can significantly affect the liquid crystalline behavior of these molecules, as demonstrated in studies involving 1,3,4-oxadiazole derivatives (Abboud et al., 2017).

Scientific Research Applications

Synthesis and Material Science Applications

Synthesis and Characterisation of Mesogenic Materials

A study focused on synthesizing new mesogenic homologous series bearing 1,3,4-oxadiazole ring with a nitro terminal group. These compounds, including variations like 4-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl 4-((4-methoxybenzylidene)amino)benzoate, were investigated for their liquid crystalline properties. The presence of the nitro group and alkoxy terminal chain significantly influenced the mesomorphic properties, highlighting the role of these groups in developing materials with specific liquid crystalline behaviors (Abboud, Lafta, & Tomi, 2017).

Catalytic Activity in Organic Synthesis

Research on oxo-rhenium complexes containing heterocyclic ligands demonstrated their catalytic efficacy in reducing 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol using phenylsilane. The study underscores the potential of these catalysts in facilitating reductions of a wide range of aldehydes to their corresponding alcohols, offering insights into the development of new catalytic systems for organic synthesis (Bernando et al., 2015).

Chemical Properties and Reactions

Electrochemical and Surface Studies

Investigations into the electrochemical behavior and surface interactions of novel imidazole derivatives, including compounds similar to the specified chemical, showcased their utility as corrosion inhibitors for steel in corrosive environments. This research highlights the importance of molecular design in creating effective corrosion inhibitors and understanding the underlying mechanisms of metal protection (Singh et al., 2017).

Fluorescent and Thermoresponsive Polymers

A study on copolymers incorporating vinylbenzyl-carbazole and oligo(ethylene glycol) methacrylate revealed the synthesis of materials with tunable lower critical solution temperatures and fluorescent properties. These findings are crucial for the development of smart materials with potential applications in sensors, drug delivery, and responsive coatings (Lessard, Ling, & Maríc, 2012).

Biomedical Research

Detection of Glutathione and Cysteine/Homocysteine

The development of a dual emission fluorescent probe capable of simultaneously detecting glutathione and cysteine/homocysteine with distinct fluorescence emissions in neutral media. This work is pivotal for biomedical research, enabling the study of complex biochemical pathways involved in various diseases (Yang et al., 2014).

properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-[[2-[(4-methoxybenzoyl)amino]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O8/c1-30-16-7-5-13(6-8-16)20(27)22-10-18(25)21-11-19(26)31-12-17(24)14-3-2-4-15(9-14)23(28)29/h2-9H,10-12H2,1H3,(H,21,25)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTDUDUXLLNIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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